RV01

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RV01 is a novel quinoline-substituted analogue of resveratrol. It is known for its ability to inhibit DNA damage, reduce ethanol-induced acetaldehyde dehydrogenase (ALDH2) mRNA expression, and exhibit hydroxyl radical scavenging activity. Additionally, this compound has shown anti-neuroinflammatory effects by reducing the expression of inducible nitric oxide synthase (iNOS) and decreasing the levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) mRNA .

准备方法

合成路线和反应条件

RV01 是通过一系列涉及喹啉和白藜芦醇衍生物的化学反应合成的。合成路线通常涉及将喹啉部分取代到白藜芦醇骨架上。 反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保以高纯度和高产率获得所需产物 .

工业生产方法

This compound 的工业生产涉及扩大实验室合成过程。这包括优化大规模生产的反应条件,确保一致的质量,并实施纯化技术,如结晶或色谱法。 该过程必须符合工业标准和法规,以确保该化合物用于研究目的的安全性 and efficacy .

化学反应分析

反应类型

RV01 经历各种化学反应,包括:

氧化: this compound 可以被氧化形成喹啉 N-氧化物衍生物。

还原: 还原反应可以将 this compound 转换为其相应的二氢喹啉衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和过酸。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

主要产品

这些反应形成的主要产物包括各种喹啉衍生物,每种衍生物都具有不同的官能团,可以进一步调节 this compound 的生物活性 .

科学研究应用

Scientific Research Applications

RV01 has a wide range of applications in scientific research, particularly in the following areas:

Chemistry

- Model Compound : this compound serves as a model compound for studying quinoline chemistry and its derivatives. Its unique structure allows researchers to explore the reactivity and properties of quinoline-based compounds.

Biology

- Cellular Pathway Modulation : Research has indicated that this compound plays a significant role in modulating cellular pathways and gene expression. It has been shown to reduce oxidative stress and inhibit DNA damage by scavenging hydroxyl radicals.

Medicine

- Therapeutic Potential : this compound is being investigated for its potential therapeutic effects in various conditions:

- Neuroinflammation : The compound exhibits anti-inflammatory properties by reducing the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).

- Cancer Research : Preliminary studies suggest that this compound may have anticancer effects, although more research is needed to establish its efficacy in cancer treatment.

- Oxidative Stress-Related Diseases : Due to its antioxidant properties, this compound could be beneficial in treating diseases associated with oxidative stress.

Industry

- Pharmaceutical Development : this compound is utilized in drug discovery processes as a reference compound. Its unique properties make it a candidate for developing new pharmaceuticals aimed at treating neuroinflammatory diseases and other conditions related to oxidative stress.

Case Studies and Research Findings

Several studies have documented the effects of this compound on biological systems:

- Neuroprotective Effects : In animal models, this compound has been shown to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease.

- Anti-Alcoholic Effects : Research indicates that this compound can reduce ethanol-induced damage by modulating ALDH2 mRNA expression, which is critical for ethanol metabolism.

作用机制

相似化合物的比较

RV01 与其他白藜芦醇类似物相比是独一无二的,因为它具有喹啉取代,这增强了它的生物活性和稳定性。类似的化合物包括:

白藜芦醇: 一种具有抗氧化和抗炎作用的天然多酚。

白藜芦醇二甲醚: 白藜芦醇的一种二甲基化类似物,具有改善的生物利用度。

槲皮素: 一种具有抗氧化和抗炎作用的黄酮类化合物

This compound 因其对 DNA 损伤的特定抑制和其强大的抗神经炎症作用而脱颖而出,使其成为进一步研究和潜在治疗应用的宝贵化合物。

生物活性

RV01 is a novel quinoline-substituted analogue of resveratrol, noted for its significant biological activities, particularly in the realms of oxidative stress reduction, neuroinflammation modulation, and potential therapeutic applications in various diseases. This article delves into the mechanisms, case studies, and research findings associated with this compound.

Chemical Characteristics

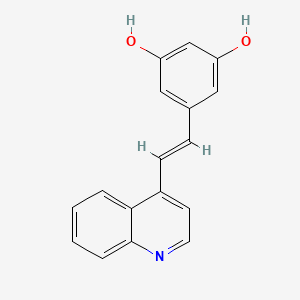

- Molecular Formula : C₁₇H₁₃NO₂

- CAS Number : 1016897-10-1

This compound's structure allows it to interact with various biological pathways, making it a compound of interest in pharmacological research.

This compound exhibits several key biological activities:

- DNA Damage Inhibition : It effectively scavenges hydroxyl radicals and reduces oxidative stress, thereby inhibiting DNA damage. This action is crucial in protecting cells from oxidative insults that can lead to mutations and cancer .

- Regulation of ALDH2 mRNA Expression : this compound decreases the expression of acetaldehyde dehydrogenase 2 (ALDH2) mRNA, which plays a significant role in ethanol metabolism. This reduction can mitigate ethanol-induced cellular damage .

- Anti-Neuroinflammatory Effects : The compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating neuroinflammatory conditions .

Case Studies

- Protection Against Ethanol-Induced Damage :

- Neuroprotection in Ischemic Stroke :

- Anti-Inflammatory Activity :

Summary of Biological Activities of this compound

属性

IUPAC Name |

5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSOXYVELWTHAE-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC(=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。